molecular formula C9H8F3N3 B11888272 3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11888272
M. Wt: 215.17 g/mol
InChI Key: PGRRLKDOTZCZPG-UHFFFAOYSA-N
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Description

3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate, followed by the introduction of the trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-6-(chloromethyl)-3H-imidazo[4,5-b]pyridine
  • 3-Ethyl-6-(bromomethyl)-3H-imidazo[4,5-b]pyridine
  • 3-Ethyl-6-(methyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

The presence of the trifluoromethyl group in 3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in drug discovery and other applications where these properties are desirable.

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

3-ethyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H8F3N3/c1-2-15-5-14-7-3-6(9(10,11)12)4-13-8(7)15/h3-5H,2H2,1H3

InChI Key

PGRRLKDOTZCZPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CC(=C2)C(F)(F)F

Origin of Product

United States

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